molecular formula C12H10N2 B8073244 (E)-1,2-Di(pyridin-3-yl)ethene

(E)-1,2-Di(pyridin-3-yl)ethene

Cat. No.: B8073244
M. Wt: 182.22 g/mol
InChI Key: LJUIBUKIAISMFU-AATRIKPKSA-N
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Description

(E)-1,2-Di(pyridin-3-yl)ethene is an organic compound featuring a double bond between two carbon atoms, each bonded to a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Di(pyridin-3-yl)ethene typically involves the coupling of pyridine derivatives. One common method is the Heck reaction, where a palladium catalyst facilitates the coupling of a pyridine halide with an ethene derivative under basic conditions. The reaction conditions often include a base such as triethylamine and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for such compounds often scale up the laboratory procedures, optimizing for yield and purity. This might involve continuous flow reactors and more efficient catalysts to ensure the reaction proceeds smoothly on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Di(pyridin-3-yl)ethene can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding alkane.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(E)-1,2-Di(pyridin-3-yl)ethene has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials for organic electronics.

Mechanism of Action

The mechanism of action for (E)-1,2-Di(pyridin-3-yl)ethene depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(pyridin-2-yl)ethene: Similar structure but with pyridine rings at the 2-position.

    1,2-Di(pyridin-4-yl)ethene: Pyridine rings at the 4-position.

Uniqueness

(E)-1,2-Di(pyridin-3-yl)ethene is unique due to the positioning of the pyridine rings, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics.

Properties

IUPAC Name

3-[(E)-2-pyridin-3-ylethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-10H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUIBUKIAISMFU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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